molecular formula C6H6BCl2NO2 B14037950 (3-Amino-2,6-dichlorophenyl)boronic acid CAS No. 2096330-06-0

(3-Amino-2,6-dichlorophenyl)boronic acid

Cat. No.: B14037950
CAS No.: 2096330-06-0
M. Wt: 205.83 g/mol
InChI Key: HWRKHSZCKZFOMN-UHFFFAOYSA-N
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Description

(3-Amino-2,6-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichlorinated aromatic ring with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,6-dichlorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method involves the reaction of 2,6-dichloroaniline with a boron source such as trimethyl borate in the presence of a base like n-butyllithium. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the boronic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,6-dichlorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

    Substituted Aromatics: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (3-Amino-2,6-dichlorophenyl)boronic acid primarily involves the interaction of the boronic acid group with biological targets. The boronic acid can form reversible covalent bonds with nucleophilic sites on proteins, such as the active site serine residues in proteases. This interaction can inhibit the enzyme’s activity, making it a valuable tool in the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-2,6-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts.

Biological Activity

(3-Amino-2,6-dichlorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structure and biological activity. This compound is characterized by a phenyl ring substituted with two chlorine atoms and an amino group, which contributes to its reactivity and interaction with biological targets. The molecular formula is C6_{6}H6_{6}Cl2_{2}B1_{1}N1_{1}, with a molecular weight of approximately 190.82 g/mol.

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. It selectively targets and degrades mutant forms of the BRAF protein, which are associated with certain cancers, through a mechanism involving E3 ligase recruitment. This selective degradation pathway highlights its potential as a therapeutic agent in oncology.

Biological Interactions

The compound's ability to interact with various biological molecules suggests potential applications in drug development. Its structural features allow it to form stable complexes with diols, a property typical of boronic acids, enhancing its utility in biochemical assays and therapeutic contexts .

Case Studies and Research Findings

  • Cancer Therapeutics :
    • In studies focusing on cancer treatment, this compound has shown promise in selectively degrading mutant BRAF proteins. This mechanism may provide a targeted approach to treating cancers driven by BRAF mutations.
  • Protein Interactions :
    • The compound acts as a chemical probe for studying protein interactions and degradation pathways. Its ability to recruit E3 ligases positions it as a valuable tool in understanding cellular processes related to cancer biology .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their key features:

Compound NameSimilarityKey Features
2,4-Dichlorophenylboronic acid0.92Contains two chlorine substituents
2,4,5-Trichlorophenylboronic acid0.87Three chlorine atoms on the phenyl ring
2,3,5-Trichlorophenylboronic acid0.85Similar trichloro substitution pattern
2,4,6-Trichlorophenylboronic acid1.00Identical structure but with three chlorines

This comparative analysis underscores the unique properties of this compound due to its amino substitution and specific chlorination pattern, which may confer distinct biological properties compared to its analogs.

Synthesis Methods

Various methods exist for synthesizing this compound, including traditional organic synthesis techniques that involve the coupling of appropriate precursors under controlled conditions. The synthesis typically requires careful handling due to the moisture-sensitive nature of boronic acids .

Properties

CAS No.

2096330-06-0

Molecular Formula

C6H6BCl2NO2

Molecular Weight

205.83 g/mol

IUPAC Name

(3-amino-2,6-dichlorophenyl)boronic acid

InChI

InChI=1S/C6H6BCl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2

InChI Key

HWRKHSZCKZFOMN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1Cl)N)Cl)(O)O

Origin of Product

United States

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